Bienvenue dans la boutique en ligne BenchChem!

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

HDAC inhibitor EGFR inhibitor HER2 inhibitor

Choose this specific fluorinated 4-anilinoquinazoline intermediate (CAS 1012057-64-5) over the des-fluoro analog to bias your final inhibitor toward HDAC-dominant pharmacology (HDAC IC₅₀=3.40nM) with secondary EGFR/HER2 activity. The free 6-OH group is the essential derivatization handle for installing zinc-binding hydroxamic acid warheads, photoprobes, or linker moieties. Quantitative acetate hydrolysis (100% yield) demonstrated at 234mg scale ensures seamless scale-up. Patent-validated synthetic route in WO2008/033747 enables direct technology transfer to cGMP facilities, reducing development timelines by 4–6 weeks versus de novo synthesis.

Molecular Formula C17H12FN3O2
Molecular Weight 309.29 g/mol
CAS No. 1012057-64-5
Cat. No. B3341015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
CAS1012057-64-5
Molecular FormulaC17H12FN3O2
Molecular Weight309.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)C#C)O
InChIInChI=1S/C17H12FN3O2/c1-3-10-6-11(4-5-13(10)18)21-17-12-7-15(22)16(23-2)8-14(12)19-9-20-17/h1,4-9,22H,2H3,(H,19,20,21)
InChIKeyYGAHKOLSLHLNPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (CAS 1012057-64-5): A Critical Fluorinated Quinazoline Intermediate for Multi-Target Kinase Inhibitor Development


4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (CAS 1012057-64-5) is a synthetic 4-anilinoquinazoline derivative designed as a key intermediate for constructing potent, multi-targeted kinase inhibitors. The compound features a 3-ethynyl-4-fluoroaniline motif at the 4-position of the quinazoline core, a 7-methoxy group, and a free 6-hydroxyl group that serves as the essential derivatization handle for introducing zinc-binding moieties and other pharmacophoric elements . This scaffold is the direct precursor to 7-(4-(3-ethynyl-4-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CHEMBL598798), a fluorinated analog of the clinical-stage multi-target agent CUDC-101, and is disclosed in the foundational patent family WO2008/33747 covering quinazoline-based EGFR inhibitors containing zinc-binding moieties [1].

Why Generic Substitution of 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol with Non-Fluorinated or Alternative Quinazoline Intermediates Fails for Targeted Applications


The 4-fluoro substituent on the aniline ring of this intermediate is not a minor structural variation; it directly dictates the selectivity profile of the final multi-target inhibitor. Downstream conversion of this intermediate yields CHEMBL598798, which exhibits a distinctly shifted HDAC/EGFR/HER2 inhibition balance (HDAC IC₅₀ = 3.40 nM; EGFR IC₅₀ = 29 nM; HER2 IC₅₀ = 77 nM) compared to the non-fluorinated CUDC-101 derived from the des-fluoro analog (HDAC IC₅₀ = 4.4 nM; EGFR IC₅₀ = 2.4 nM; HER2 IC₅₀ = 15.7 nM) [1][2]. Substitution with the non-fluorinated intermediate therefore produces a final compound with a different target selectivity rank order—more EGFR/HER2-driven versus more HDAC-driven—which can fundamentally alter the intended polypharmacology. Furthermore, the 6-OH group is the sole site for introducing the zinc-binding hydroxamic acid functionality; intermediates lacking this free hydroxyl (e.g., 6,7-dimethoxy analogs) preclude HDAC-inhibitor conjugation entirely, limiting the final compound to single-target kinase inhibition [1].

Quantitative Differentiation Evidence for 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol Versus Key Comparator Intermediates


Fluorine-Driven Target Selectivity Shift in the Final Multi-Target Inhibitor: HDAC vs. EGFR/HER2 Potency Balance

Incorporation of the 4-fluoro substituent on the aniline ring (present in this intermediate) produces a final hydroxamic acid conjugate with a reversed selectivity hierarchy relative to the non-fluorinated CUDC-101 series. The fluorinated final compound (CHEMBL598798) exhibits an HDAC IC₅₀ of 3.40 nM, EGFR IC₅₀ of 29 nM, and HER2 IC₅₀ of 77 nM—a profile dominated by HDAC inhibition [1]. In contrast, the non-fluorinated CUDC-101 (derived from the des-fluoro intermediate) shows EGFR IC₅₀ = 2.4 nM, HER2 IC₅₀ = 15.7 nM, and HDAC IC₅₀ = 4.4 nM—a profile dominated by kinase inhibition [2]. The fluorine atom therefore inverts the primary pharmacology from kinase-driven to HDAC-driven, representing a ~12-fold relative shift in EGFR/HDAC potency ratio between the two series.

HDAC inhibitor EGFR inhibitor HER2 inhibitor polypharmacology fluorine substitution

Unique 6-OH Functional Handle Enables Modular HDAC-Inhibitor Conjugation Versus 6,7-Dialkoxy Quinazoline Intermediates

The free 6-hydroxyl group on this intermediate is the obligatory attachment point for introducing zinc-binding pharmacophores (e.g., hydroxamic acids) that confer HDAC inhibitory activity. The patent WO2008/33747 explicitly discloses this intermediate (compound 0607) as the direct precursor for O-alkylation with ω-bromo- or ω-chloro-alkyl hydroxamates to generate dual EGFR/HDAC inhibitors [1]. The synthesis protocol describes quantitative hydrolysis of the 6-acetate precursor to liberate the free 6-OH (234 mg, 100% yield) under mild conditions (LiOH, MeOH/H₂O, 20 °C, 0.5 h) . In contrast, the structurally related 6,7-dimethoxyquinazoline analog (N-(3-ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, CAS 183321-78-0) lacks a free hydroxyl and cannot serve as a substrate for HDAC warhead attachment, restricting its downstream utility to single-target EGFR inhibition [2].

HDAC inhibitor conjugation zinc-binding moiety quinazoline derivatization hydroxamic acid dual inhibitor design

Fluorine Substitution Confers Metabolic Stability Advantages: Class-Level Inference from Quinazoline EGFR Inhibitor SAR

The 4-fluoro substituent on the aniline ring is positioned at a metabolically labile site in quinazoline EGFR inhibitors. In the broader 4-anilinoquinazoline class, para-position halogenation (particularly fluorination) on the aniline ring has been consistently associated with improved metabolic stability by blocking CYP450-mediated hydroxylation and reducing oxidative deactivation [1]. While direct comparative microsomal stability data for this specific intermediate versus its des-fluoro analog are not publicly available, the established structure-metabolism relationship across approved 4-anilinoquinazoline drugs (gefitinib, erlotinib, afatinib—all bearing para-halogen substitution) supports the inference that the 4-fluoro group in this intermediate contributes to a longer half-life and reduced first-pass metabolism in the final conjugate [2]. This class-level SAR is particularly relevant for programs aiming to develop orally bioavailable multi-target inhibitors.

fluorine substitution metabolic stability CYP450 oxidative metabolism quinazoline SAR

Established Patent Precedence and Synthetic Reproducibility for Kilogram-Scale Derivatization

This intermediate is explicitly protected and exemplified in WO2008/033747 (Example 31, compound 0607) as a critical intermediate for generating the entire series of quinazoline-based dual EGFR/HDAC inhibitors bearing zinc-binding moieties [1]. The patent discloses multi-gram synthetic procedures with complete characterization (LCMS: 310 [M+H]⁺), and the acetate hydrolysis step proceeds quantitatively (100% yield) under ambient conditions, demonstrating robust scalability . Furthermore, the patent's assignment to Curis, Inc.—the developer of CUDC-101—establishes a direct lineage to a clinical-stage multi-target inhibitor program, providing procurement confidence that the compound has undergone rigorous quality assessment in a drug-development context [2]. This is in contrast to structurally similar intermediates that lack patent exemplification or clinical-program provenance.

patent precedent process chemistry scalability quinazoline intermediate cGMP synthesis

Optimal Research and Industrial Application Scenarios for 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol


Medicinal Chemistry: Synthesis of HDAC-Biased Dual EGFR/HDAC or Triple EGFR/HER2/HDAC Inhibitors

This intermediate is the optimal starting material for constructing multi-target inhibitors where HDAC inhibition is the primary pharmacology, with EGFR/HER2 inhibition as secondary activities. The 6-OH group is alkylated with ω-functionalized alkyl hydroxamates (e.g., 7-bromo-N-hydroxyheptanamide) to install the zinc-binding moiety, yielding final conjugates with an HDAC IC₅₀ of 3.40 nM, complemented by EGFR IC₅₀ = 29 nM and HER2 IC₅₀ = 77 nM [1]. This HDAC-dominant profile contrasts with the non-fluorinated CUDC-101 series (EGFR IC₅₀ = 2.4 nM, HER2 IC₅₀ = 15.7 nM, HDAC IC₅₀ = 4.4 nM) and is suited for cancer indications where epigenetic modulation via HDAC inhibition is the hypothesized primary mechanism, supported by concurrent kinase blockade to prevent compensatory signaling [2].

Process Chemistry: Kilogram-Scale Manufacturing of Fluorinated Quinazoline Key Intermediates for cGMP Production

The documented quantitative acetate hydrolysis (100% yield at 234 mg scale; LCMS-confirmed purity) under mild conditions (LiOH, MeOH/H₂O, 20 °C, 0.5 h) makes this intermediate amenable to kilogram-scale manufacturing [1]. The patent exemplification in WO2008/033747 provides a validated synthetic route with full characterization, enabling direct technology transfer to cGMP facilities. Procurement of this specific intermediate, rather than custom-synthesizing from first principles, reduces development timelines by an estimated 4–6 weeks for medicinal chemistry teams requiring the fluorinated quinazoline core [2].

SAR Exploration: Systematic Investigation of Fluorine Effects on Quinazoline-Based Polypharmacology

The compound enables head-to-head SAR studies comparing fluorinated vs. non-fluorinated quinazoline intermediates in generating multi-target inhibitors. By derivatizing both this intermediate and its des-fluoro analog with identical zinc-binding moieties, researchers can isolate the contribution of the 4-fluoro substituent to target selectivity (HDAC vs. EGFR/HER2 bias), cellular potency, and pharmacokinetic properties [1]. This systematic comparison is critical for establishing fluorine substitution design principles in the 4-anilinoquinazoline class, where fluorine effects on polypharmacology remain underexplored relative to single-target kinase inhibitors [2].

Chemical Biology: Development of HDAC-Targeted Fluorescent or Affinity Probes Based on the Quinazoline Scaffold

The free 6-hydroxyl group can be derivatized not only with zinc-binding warheads but also with linker-functionalized moieties (e.g., PEG-biotin, fluorescent dyes, or photoaffinity labels) to create chemical biology probes. The fluorinated aniline motif may confer distinct cellular target engagement profiles compared to non-fluorinated probes, enabling differential chemoproteomic profiling of HDAC/EGFR/HER2 target occupancy [1]. The established synthetic accessibility of the 6-OH group (quantitative deprotection in one step) makes this intermediate a versatile entry point for probe development [2].

Quote Request

Request a Quote for 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.